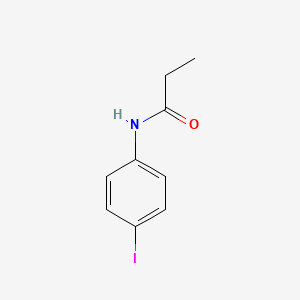
N-(4-iodophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-(4-iodophenyl)propanamide involves the amidation of 4-iodoaniline with propanoyl chloride.
Enzymatic Amidation: Another method involves the use of enzymes like lipases to catalyze the amidation of 4-iodobenzoic acid with propanamide under mild conditions.
Industrial Production Methods: The industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as recrystallization and purification to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-iodophenyl)propanamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF) are commonly used.
Major Products Formed:
Scientific Research Applications
Chemistry:
Synthetic Intermediates: N-(4-iodophenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction .
Comparison with Similar Compounds
- N-(4-bromophenyl)propanamide
- N-(4-chlorophenyl)propanamide
- N-(4-fluorophenyl)propanamide
Comparison:
- Halogen Size and Reactivity: The iodine atom in N-(4-iodophenyl)propanamide is larger and more polarizable compared to bromine, chlorine, and fluorine. This affects the compound’s reactivity and interaction with molecular targets .
- Binding Affinity: The larger size of iodine can enhance halogen bonding interactions, potentially increasing the binding affinity of this compound compared to its bromine, chlorine, and fluorine analogs .
Properties
CAS No. |
21258-32-2 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H10INO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
PWXAOXIKXMWATE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















